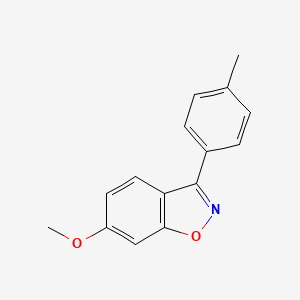

![molecular formula C14H15N3O2 B4510096 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510096.png)

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

Vue d'ensemble

Description

"N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide" falls into a category of compounds that have drawn interest for their potential applications in various fields due to their unique molecular structures. Oxadiazoles and cyclopropanecarboxamides are known for their biological activities, which makes them valuable for research in medicinal chemistry and material sciences.

Synthesis AnalysisThe synthesis of related oxadiazole derivatives often involves the cyclization of hydrazones, which can be achieved using oxidative agents. For example, a series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized via oxidative cyclization of hydrazones derived from corresponding benzaldehydes and aroylhydrazines, using chloramine-T as the oxidant (Gaonkar, Rai, & Prabhuswamy, 2006). This method could potentially be adapted for the synthesis of "N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide."

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including "N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide," is characterized by the presence of the 1,2,4-oxadiazole ring, which is known for its electron-rich nature and capability to engage in various chemical interactions. The crystal structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, showed a triclinic space group indicating potential for diverse molecular interactions and stability (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

Compounds containing the oxadiazole moiety are known for their reactivity towards nucleophiles due to the electron-withdrawing nature of the oxadiazole ring. This reactivity pattern suggests that "N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide" could undergo reactions typical of carboxamides and oxadiazoles, such as hydrolysis under acidic or basic conditions, and nucleophilic substitution reactions.

Physical Properties Analysis

The physical properties of oxadiazole derivatives can vary widely depending on their specific substituents and molecular structure. However, common characteristics may include moderate to high melting points and stability under standard conditions, attributable to their aromatic nature and the presence of the oxadiazole ring.

Chemical Properties Analysis

The chemical properties of "N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide" can be inferred from its functional groups. The oxadiazole ring contributes to its potential as a ligand in coordination chemistry, while the cyclopropanecarboxamide moiety may influence its solubility, reactivity, and potential biological activity. These compounds often exhibit significant biological activities, including antimicrobial and anticancer properties, as demonstrated by related research on oxadiazole derivatives (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole motif, like hms3458k06, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

Based on the known targets of similar 1,2,4-oxadiazole derivatives, it can be inferred that hms3458k06 may affect pathways related to cancer therapy, age-related diseases, and antimicrobial activity .

Result of Action

Based on the known effects of similar 1,2,4-oxadiazole derivatives, it can be inferred that hms3458k06 may have potential therapeutic effects in the treatment of certain diseases .

Propriétés

IUPAC Name |

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-12-16-14(19-17-12)10-5-7-11(8-6-10)15-13(18)9-3-4-9/h5-9H,2-4H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCWSPZAAITDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

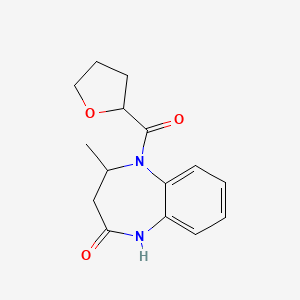

![N-1,3-benzothiazol-2-yl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510023.png)

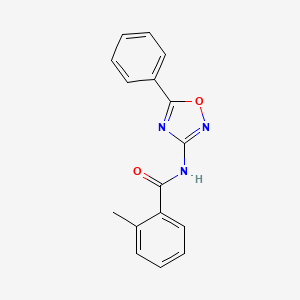

![4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4510031.png)

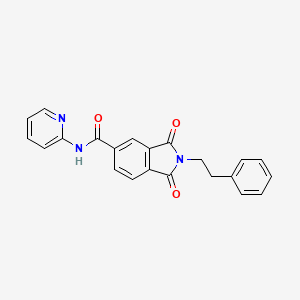

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510036.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4510038.png)

![1-cyclooctyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4510045.png)

![N-{2-chloro-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4510079.png)

![N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4510086.png)

![4-methoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B4510090.png)

![N-cyclopentyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4510113.png)

![2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4510120.png)